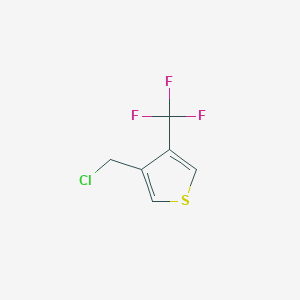

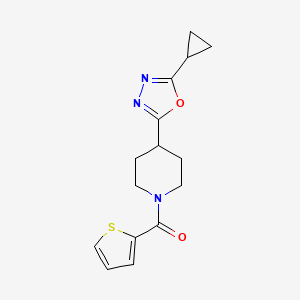

4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds with cyclopropylsulfonyl groups and related structures involves complex organic reactions, aiming for high selectivity and yield. For instance, the asymmetric cyclopropanation by Rhodium(II) catalysis represents a method for creating functionalized cyclopropanes, demonstrating the intricate strategies employed in synthesizing such compounds (Davies et al., 1996). Additionally, the synthesis of cyclopropylamine derivatives highlights the utility of cyclopropanone equivalents for introducing cyclopropyl groups into target molecules (Jie Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds containing cyclopropylsulfonyl and difluorophenyl groups can be intricate, with the geometry and electronic distribution influencing their reactivity and properties. Studies on related compounds, such as tetrazole derivatives, offer insights into the crystal structure and potential interactions within such molecules (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical behavior of compounds with cyclopropylsulfonyl and difluorophenyl units involves various reactions, including cycloadditions and transformations under specific conditions. For instance, the cycloaddition reactions of sulfone-substituted cyclopropanes demonstrate the reactivity of such functional groups (S. Yamazaki et al., 1999).

Physical Properties Analysis

The physical properties of molecules like "4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane" are determined by their molecular structure, which affects solubility, melting point, and other physical characteristics. While specific data on this compound are not available, analogous studies on polymeric materials offer a perspective on how structural elements influence physical properties (A. R. Shah & P. H. Parsania, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Research on similar compounds, such as the synthesis and reactivity of 1,2,4-triazole-3(4h)-thiones, provides insights into the chemical behavior and potential applications of such structures (O. Cretu et al., 2010).

Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Applications

Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives Sulfonamide derivatives, incorporating various heterocyclic compounds, have been evaluated for their antimicrobial properties. A study by Darwish et al. (2014) focused on synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, suggesting the potential of sulfonamide derivatives in developing new antimicrobial agents Darwish et al., 2014.

Antiviral Activity of Thiazole Sulfonamides The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives by Chen et al. (2010) demonstrated certain compounds' effectiveness against tobacco mosaic virus. This study highlights the potential of thiazole sulfonamide derivatives in antiviral research Chen et al., 2010.

Propiedades

IUPAC Name |

4-cyclopropylsulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2S2/c15-10-1-4-13(16)12(9-10)14-5-6-17(7-8-20-14)21(18,19)11-2-3-11/h1,4,9,11,14H,2-3,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBWIKAITJSENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)